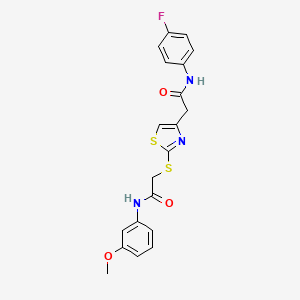
N-(4-fluorophenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H18FN3O3S2 and its molecular weight is 431.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-fluorophenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to summarize the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C19H20FN3O2S, and it features:
- A 4-fluorophenyl group, which enhances lipophilicity and may influence receptor binding.
- A thiazole moiety, known for its role in various biological activities, including anticancer properties.
- An acetic acid derivative that may enhance solubility and bioavailability.
Antitumor Activity
Recent studies have indicated that compounds with similar structural features to this compound exhibit significant antitumor activity. For instance, thiazole derivatives have shown promising results in inhibiting tumor growth across various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 | 1.30 |
| Compound B | A431 | 1.98 |
| N-(4-fluorophenyl)-2-(2-thiazol-4-yl)acetamide | MCF7 | TBD |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that thiazole-containing compounds can effectively target cancer cells.
The proposed mechanism of action for this compound involves:
- Inhibition of HDAC Activity : Similar compounds have been reported to inhibit histone deacetylases (HDACs), leading to an increase in acetylated histones and subsequent activation of tumor suppressor genes.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : Studies have shown that certain thiazole derivatives can induce G2/M phase arrest, contributing to their antitumor efficacy.
Case Studies
- Study on Thiazole Derivatives : A study published in MDPI highlighted the cytotoxic effects of thiazole-based compounds on various cancer cell lines, demonstrating their potential as therapeutic agents against solid tumors .
- Combination Therapy : Research indicated that combining N-(4-fluorophenyl)-2-(2-thiazol-4-yl)acetamide with established chemotherapeutics like taxol enhanced anticancer activity, suggesting a synergistic effect that warrants further investigation .
- In Vivo Efficacy : In xenograft models, similar thiazole compounds showed significant tumor growth inhibition compared to control treatments, reinforcing their potential as effective anticancer agents .
特性
IUPAC Name |
N-(4-fluorophenyl)-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S2/c1-27-17-4-2-3-15(9-17)23-19(26)12-29-20-24-16(11-28-20)10-18(25)22-14-7-5-13(21)6-8-14/h2-9,11H,10,12H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPGAYROAFETBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














